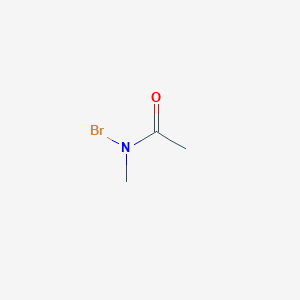
Acetamide, N-bromo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-bromo-N-methyl-: is an organic compound with the molecular formula C3H6BrNO It is a derivative of acetamide where one hydrogen atom on the nitrogen is replaced by a bromine atom and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Bromination: One common method involves the bromination of N-methylacetamide using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction typically occurs under controlled temperature conditions to prevent over-bromination.
Electrosynthesis: Another method involves the use of electrosynthesis, where N-methylacetamide is subjected to electrochemical conditions in the presence of a brominating agent. This method is considered greener and more sustainable.
Industrial Production Methods: Industrial production often employs the direct bromination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetamide, N-bromo-N-methyl- undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form N-bromo-N-methylacetamide oxides or reduced to form N-methylacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Products include N-methylacetamide derivatives with various substituents replacing the bromine atom.
Oxidation: Products include N-bromo-N-methylacetamide oxides.
Reduction: The primary product is N-methylacetamide.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Acetamide, N-bromo-N-methyl- is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry:
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, pesticides, and other fine chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-bromo-N-methyl- involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom, being a good leaving group, facilitates these reactions. The compound’s effects in biological systems are attributed to its ability to modify proteins and other biomolecules through these substitution reactions.
Comparison with Similar Compounds
N-methylacetamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
N-bromoacetamide: Lacks the methyl group, which affects its solubility and reactivity.
Uniqueness: Acetamide, N-bromo-N-methyl- is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Properties
CAS No. |
51094-87-2 |
|---|---|
Molecular Formula |
C3H6BrNO |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
N-bromo-N-methylacetamide |
InChI |
InChI=1S/C3H6BrNO/c1-3(6)5(2)4/h1-2H3 |
InChI Key |
JKJLCVZYVSZYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















